2-(Pyridin-3-yloxy)phenol

Synthetic Methodology C-H Activation Directing Groups

Researchers exploring enoyl-ACP reductase (InhA) inhibition face activity cliffs from positional isomers-only the 2-(pyridin-3-yloxy)phenol scaffold engages the target with the required geometry. Procure this unsubstituted parent compound as the essential control and synthetic entry point for systematic SAR. • Direct InhA inhibitor pharmacophore; 5-hexyl derivative active against drug-sensitive and drug-resistant M. tuberculosis strains. • Unique 2-pyridyloxyl directing group enables trans-selective ortho-olefination under Rh(III) catalysis, enabling libraries inaccessible via other routes. • Predicted high oral bioavailability (HIA 0.9936) and CNS penetration (BBB 0.9857) warrant experimental PK profiling. • Supplied as ≥95% pure solid; shipped ambient with worldwide delivery.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B13282692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)phenol
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OC2=CN=CC=C2
InChIInChI=1S/C11H9NO2/c13-10-5-1-2-6-11(10)14-9-4-3-7-12-8-9/h1-8,13H
InChIKeyUYNVVPDSANQDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yloxy)phenol (CAS 943868-68-6) for Procurement: A Pyridinyloxyphenol Building Block in Antimicrobial Research


2-(Pyridin-3-yloxy)phenol (CAS 943868-68-6) is a diaryl ether small molecule (C₁₁H₉NO₂, MW 187.19) comprising a catechol-like phenol ring linked via oxygen to a 3-pyridinyl moiety [1]. Its structure places it within the broader class of pyridinyloxyphenols, a scaffold recognized for its utility in medicinal chemistry and agrochemical research [2]. Notably, this specific 2-(pyridin-3-yloxy)phenol scaffold is a core component of several investigative agents targeting the bacterial enoyl-ACP reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis [3][4].

2-(Pyridin-3-yloxy)phenol Procurement: Why Positional and Scaffold Analogs Are Not Interchangeable


Procurement decisions for pyridinyloxyphenol research compounds cannot rely on generic substitution due to profound activity cliffs dictated by precise substitution patterns and scaffold geometry. Even within the same molecular formula (C₁₁H₉NO₂), the position of the pyridine nitrogen and the phenol oxygen on the aryl ring critically govern both biological target engagement and synthetic utility [1]. For instance, the 2-(pyridin-3-yloxy)phenol scaffold is a validated pharmacophore for bacterial InhA inhibition, whereas its 4-substituted analog shows markedly different kinase inhibition profiles [2]. Furthermore, the specific 2-pyridyloxyl motif serves as a unique removable directing group for regioselective ortho-functionalization—a synthetic feature not shared by its 3- or 4-substituted positional isomers [3]. The quantitative evidence below delineates these non-interchangeable differences.

Quantitative Comparative Evidence for 2-(Pyridin-3-yloxy)phenol in Scientific Selection and Procurement


Comparative Synthetic Utility: 2-(Pyridin-3-yloxy)phenol as a Removable Directing Group for Regioselective Ortho-Functionalization

The 2-pyridyloxyl moiety in 2-(Pyridin-3-yloxy)phenol serves as a removable directing group that enables highly regioselective ortho-olefination of the phenol ring—a synthetic capability not offered by its 3- or 4-pyridyloxy positional isomers [1]. This specific ortho/para-directing effect is geometrically dependent on the 2-substitution pattern on the phenol ring relative to the pyridine nitrogen.

Synthetic Methodology C-H Activation Directing Groups Ortho-Functionalization

Comparative Bioactivity: Scaffold Validation for InhA Inhibition via Diaryl Ether Pharmacophore

The 2-(pyridin-3-yloxy)phenol scaffold constitutes the core of validated InhA inhibitors such as 5-hexyl-2-(pyridin-3-yloxy)phenol (CHEMBL405655), which has demonstrated antimycobacterial activity against Mycobacterium tuberculosis InhA [1][2]. In contrast, the regioisomeric 4-(pyridin-3-yloxy)phenol scaffold has been reported for tyrosine kinase inhibition rather than InhA targeting, indicating scaffold-dependent target selectivity .

Antimycobacterial InhA Inhibition Tuberculosis Enoyl-ACP Reductase

Impact of B-Ring Substitution on Bioactivity: SAR Within the 2-(Pyridin-3-yloxy)phenol Series

Within the 2-(pyridin-3-yloxy)phenol series, B-ring substitution dramatically modulates biological activity. The 5-chloro derivative (5-chloro-2-(pyridin-3-yloxy)phenol, CHEMBL1240915) exhibits an IC₅₀ of 2.8 μM against Toxoplasma gondii enoyl-ACP reductase [1], while the 5-hexyl derivative (CHEMBL405655) is a validated M. tuberculosis InhA inhibitor [2]. The unsubstituted parent scaffold 2-(Pyridin-3-yloxy)phenol provides the minimal pharmacophore for systematic SAR exploration, offering a baseline for evaluating substituent effects.

Structure-Activity Relationship Antimycobacterial Halogen Substitution Alkyl Chain Effects

Predicted ADME Properties: Differentiating Pharmacokinetic Profile from 4-Positional Isomer

Computational ADME predictions suggest distinct pharmacokinetic profiles between 2- and 4-substituted pyridinyloxyphenol positional isomers. For 2-(Pyridin-3-yloxy)phenol, predicted human intestinal absorption probability is 0.9936 and blood-brain barrier penetration probability is 0.9857 . While these values are in silico predictions and should be interpreted with caution, they suggest potential for oral bioavailability and CNS penetration that may differ from the 4-isomer, for which no equivalent quantitative predictions are currently available in the same database.

ADME Oral Bioavailability Blood-Brain Barrier In Silico Prediction

2-(Pyridin-3-yloxy)phenol Applications: Validated Research Scenarios for Scientific Procurement


Antimycobacterial Drug Discovery: InhA Inhibitor Scaffold Development

Researchers investigating direct InhA inhibitors for tuberculosis drug discovery should prioritize 2-(Pyridin-3-yloxy)phenol as a validated diaryl ether pharmacophore scaffold [1]. Derivatives of this core (e.g., 5-hexyl-2-(pyridin-3-yloxy)phenol) have demonstrated antimycobacterial activity against both drug-sensitive and drug-resistant M. tuberculosis strains [2]. The unsubstituted parent compound serves as an essential starting material for systematic SAR exploration of B-ring modifications.

Synthetic Methodology: Removable Directing Group for Ortho-Functionalization

Medicinal and synthetic chemistry groups requiring regioselective ortho-functionalization of phenol derivatives should procure 2-(Pyridin-3-yloxy)phenol for its unique 2-pyridyloxyl directing group capability [3]. This removable directing group enables highly trans-selective ortho-olefination under Rh(III) catalysis, providing access to functionalized phenol libraries that are synthetically challenging to obtain via alternative routes. This capability is geometrically specific to the 2-substitution pattern.

Structure-Activity Relationship (SAR) Studies: Baseline Control Compound

For SAR programs investigating the effects of halogen, alkyl, or other B-ring substituents on enoyl-ACP reductase inhibition, 2-(Pyridin-3-yloxy)phenol is required as the unsubstituted parent control [4]. Comparative analysis with 5-chloro (IC₅₀ = 2.8 μM) and 5-hexyl derivatives enables quantitative assessment of substituent contributions to target engagement. Using positional isomers or pre-functionalized analogs would introduce confounding variables that compromise SAR interpretation.

Early-Stage ADME Profiling of Pyridinyloxyphenol Chemical Space

In lead optimization campaigns where oral bioavailability and CNS penetration are critical design parameters, 2-(Pyridin-3-yloxy)phenol offers a distinct predicted ADME profile (HIA probability 0.9936; BBB probability 0.9857) that warrants experimental validation . Procuring the 2-isomer rather than the 4-isomer enables exploration of a predicted pharmacokinetic space that may differ for positional analogs.

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